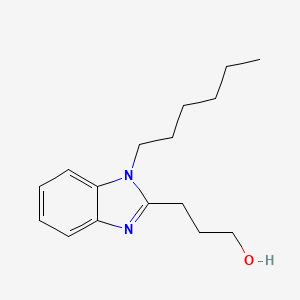![molecular formula C22H22N2O2 B6576167 1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol CAS No. 876882-92-7](/img/structure/B6576167.png)
1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[3-(Naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol, also known as Naphthyloxypropanol (NOP), is a novel compound of interest due to its potential applications in scientific research. NOP is a member of the benzodiazepine family of compounds, which are known for their anxiolytic, sedative, and anticonvulsant properties. However, NOP does not possess the same pharmacological activity as other benzodiazepines and is instead being studied for its potential use in laboratory experiments.
科学的研究の応用
NOP has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). NOP has also been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. Furthermore, NOP has been used in the synthesis of other compounds and as a model compound for studying the effects of other benzodiazepines.
作用機序
NOP has been found to bind to several enzymes, including COX-2, LOX, and AChE. This binding is thought to be due to the presence of the naphthyloxy group in its structure, which is known to interact with these enzymes. This interaction is thought to inhibit the activity of these enzymes, leading to the observed effects of NOP.
Biochemical and Physiological Effects
NOP has been found to have several biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Furthermore, it has been found to inhibit the activity of several enzymes, including COX-2, LOX, and AChE. These effects are thought to be due to the inhibition of these enzymes by NOP.
実験室実験の利点と制限
NOP has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound to synthesize, making it a cost-effective option for laboratory experiments. Another advantage is that it has been found to be an effective inhibitor of several enzymes, making it a useful tool for studying the effects of other compounds. However, one limitation is that NOP does not possess the same pharmacological activity as other benzodiazepines and therefore cannot be used for drug development.
将来の方向性
There are several potential future directions for the study of NOP. One potential direction is to further investigate its anti-inflammatory, anti-oxidant, and anti-cancer properties. Another potential direction is to study the effects of NOP on other enzymes, such as proteases and phospholipases. Furthermore, it could be studied in combination with other compounds to further explore its potential applications in scientific research. Finally, further research could be conducted to explore the potential of NOP as a model compound for studying the effects of other benzodiazepines.
合成法
NOP can be synthesized through a two-step process. The first step involves the condensation reaction of 1-naphthylacetic acid with 2-chloropropanol to form a 1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-olropyl ester. This reaction is catalyzed by a base such as potassium carbonate. The second step involves the hydrolysis of the ester to form the desired NOP product. This reaction is catalyzed by an acid such as hydrochloric acid.
特性
IUPAC Name |
1-[1-(3-naphthalen-1-yloxypropyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16(25)22-23-19-11-4-5-12-20(19)24(22)14-7-15-26-21-13-6-9-17-8-2-3-10-18(17)21/h2-6,8-13,16,25H,7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCFSWYWMAJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576089.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6576094.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one](/img/structure/B6576098.png)

![2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6576127.png)

![8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576134.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576140.png)
![3-(4-methoxyphenyl)-3-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraene](/img/structure/B6576141.png)
![N-[2-(furan-2-yl)-8-hydroxy-6-(4-methoxyphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B6576151.png)
![9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B6576154.png)
![5-methyl-7-(5-methylfuran-2-yl)-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6576181.png)
![9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6576190.png)
![3-(2-ethoxyethyl)-1-methyl-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6576196.png)